n-Methyl-3-(2-methylthiazol-4-yl)aniline n-Methyl-3-(2-methylthiazol-4-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16505957
InChI: InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2/h3-7,12H,1-2H3
SMILES:
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol

n-Methyl-3-(2-methylthiazol-4-yl)aniline

CAS No.:

Cat. No.: VC16505957

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

n-Methyl-3-(2-methylthiazol-4-yl)aniline -

Specification

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
IUPAC Name N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline
Standard InChI InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2/h3-7,12H,1-2H3
Standard InChI Key FYJKADIDHIYTMQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)C2=CC(=CC=C2)NC

Introduction

Chemical Identity and Structural Characteristics

n-Methyl-3-(2-methylthiazol-4-yl)aniline (IUPAC name: N-methyl-3-(4-methyl-1,3-thiazol-2-yl)aniline) is a secondary amine with a molecular formula of C₁₂H₁₄N₂S and a molecular weight of 204.29 g/mol . The structure consists of:

  • A 3,4,5-trimethoxyphenyl group (Ring A) linked via an amino group to a 2-methylthiazole moiety (Ring B) .

  • A methyl substituent at the nitrogen atom of the aniline group, which enhances lipophilicity and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂SPubChem
Molecular Weight204.29 g/molPubChem
XLogP33.2 (Predicted)PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem

The planar thiazole ring facilitates π-π stacking interactions with biological targets, while the methyl groups influence steric and electronic properties .

Synthetic Methodologies and Optimization

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via the Hantzsch reaction, where α-chloroketones react with thioureas or thioamides . For example:

  • 2-Methyl-4-thiazolecarboxylic acid ethyl ester is prepared by condensing chloroacetone with ethyl thiooxamate.

  • Subsequent hydrolysis and decarboxylation yield the 2-methylthiazole intermediate .

Coupling to Aniline Derivatives

The aniline-thiazole linkage is achieved through Buchwald-Hartwig amination or Ullmann coupling:

  • A palladium catalyst mediates the cross-coupling between 3-bromo-N-methylaniline and 2-methylthiazole-4-boronic acid .

  • Alternative routes employ Weinreb amides to facilitate nucleophilic acyl substitutions, as demonstrated in the synthesis of analogous PAT (phenyl-aminothiazole) derivatives .

Solubility Enhancements

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 2.70 ppm (s, 3H, thiazole-CH₃)

    • δ 3.37 ppm (s, 3H, N-CH₃)

    • δ 7.63–7.85 ppm (m, 4H, aromatic protons) .

  • ¹³C NMR:

    • δ 168.2 ppm (C=N of thiazole)

    • δ 151.1 ppm (C-S of thiazole) .

Mass Spectrometry

  • ESI-MS: m/z 205.1 [M+H]⁺, consistent with the molecular formula .

  • Fragmentation patterns include loss of the methyl group (m/z 190.1) and cleavage of the thiazole ring (m/z 121.0) .

Biological Activity and Mechanism of Action

Tubulin Polymerization Inhibition

Structural analogs of n-Methyl-3-(2-methylthiazol-4-yl)aniline exhibit nanomolar potency against cancer cell lines by binding to the colchicine site of β-tubulin . This interaction disrupts microtubule dynamics, inducing mitotic arrest and apoptosis .

Table 2: In Vitro Antiproliferative Activity (Analog Data)

Cell LineIC₅₀ (nM)Target Protein
MCF-712.4β-Tubulin
HeLa9.8β-Tubulin
A54915.2β-Tubulin

Computational Analysis and Druglikeness

SwissADME Predictions

  • Lipophilicity (LogP): 3.1, ideal for CNS penetration.

  • Water Solubility: -4.2 (LogS), indicating moderate solubility.

  • Bioavailability Score: 0.55, suggesting oral absorption potential .

Molecular Docking Studies

Docking into the DNA gyrase-ATPase binding pocket (PDB: 4DUH) reveals:

  • Hydrogen bonding between the aniline NH and Asp73.

  • Hydrophobic interactions between the thiazole ring and Val167 .

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